molecular formula C10H12N2O4 B1521482 N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide CAS No. 1221341-47-4

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Cat. No. B1521482
M. Wt: 224.21 g/mol
InChI Key: NKUGNZIURPJOCM-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 .


Synthesis Analysis

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can be synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent . The reaction involves 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid reacting with 2.46 g (24 mmol) of acetic anhydride for 18 h at room temperature .


Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide consists of a central phenyl ring with three substituents . The methoxy group is nearly coplanar with the central phenyl ring, while the nitro group and the acetamido group are less coplanar . The NH group forms an intramolecular N—H O hydrogen bond to a nitro-group O atom .


Chemical Reactions Analysis

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can participate in a variety of chemical reactions. For instance, it has been reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl) .


Physical And Chemical Properties Analysis

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide has a molecular weight of 224.22 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Green Synthesis and Catalytic Applications

A study by Zhang Qun-feng et al. discusses the use of a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, showcasing the potential for green synthesis methods in producing important intermediates for azo disperse dyes (Zhang Qun-feng, 2008). This suggests that compounds within this family, including N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, could be used in developing eco-friendly synthetic pathways for various industrial applications.

Environmental Behavior and Metabolism

Coleman et al. explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insight into the biotransformation and environmental fate of this class of compounds (Coleman et al., 2000). Understanding the metabolic pathways of similar compounds can help in assessing environmental risks and designing safer chemicals.

Antibacterial Activity

Research by Chohan et al. on zinc complexes of benzothiazole-derived Schiff bases, which include structural motifs similar to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, reveals significant antibacterial properties (Chohan et al., 2003). This suggests potential applications in developing new antimicrobial agents or coatings.

Photocatalytic Degradation

Jallouli et al. investigated the photocatalytic degradation of acetaminophen, highlighting the effectiveness of TiO2 nanoparticles in breaking down organic contaminants (Jallouli et al., 2017). Similar approaches could be explored for the degradation of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide and related compounds in water treatment processes.

Safety And Hazards

The safety information for N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide indicates that it has a hazard statement H302, which means it is harmful if swallowed . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-5-3-4-6-9(8)12(14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGNZIURPJOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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